3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-Cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound with a complex structure that includes a cyclopentyl group, a methyl group, a prop-2-en-1-yl group, and a dihydro-1H-1,2,4-triazol-5-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the reaction of cyclopentylamine with appropriate reagents to form the triazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may be used to study enzyme inhibition or as a probe to understand biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.
Comparison with Similar Compounds
4-Methyl-1,2,4-triazol-5-one
3-Cyclopentyl-1,2,4-triazol-5-one
1-Methyl-4-(prop-2-en-1-yl)-1,2,4-triazol-5-one
Uniqueness: 3-Cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-cyclopentyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-14-10(9-6-4-5-7-9)12-13(2)11(14)15/h3,9H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJFFMNGRHFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCC2)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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